molecular formula C21H20F3NO B13814745 Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-

Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-

Cat. No.: B13814745
M. Wt: 359.4 g/mol
InChI Key: UMONLFZBRKCYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl- (CAS 55334-12-8) is a chemically modified derivative of the tricyclic antidepressant (TCA) nortriptyline. Its molecular formula is C₂₁H₂₀F₃NO, with a molecular weight of 359.3848 g/mol . Structurally, it replaces the terminal methylamine group of nortriptyline with a trifluoroacetyl group, resulting in the IUPAC name N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methylacetamide. This modification significantly alters its physicochemical properties, including increased lipophilicity due to the electron-withdrawing trifluoromethyl group, which may influence pharmacokinetics and receptor binding .

The compound is also referred to as Nortriptyline, TFA or N-trifluoroacetyl nortriptyline, indicating its relationship to the parent drug nortriptyline (CAS 894-71-3), a well-characterized TCA used for treating depression and neuropathic pain .

Properties

Molecular Formula

C21H20F3NO

Molecular Weight

359.4 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]acetamide

InChI

InChI=1S/C21H20F3NO/c1-25(20(26)21(22,23)24)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11H,6,12-14H2,1H3

InChI Key

UMONLFZBRKCYGG-UHFFFAOYSA-N

Canonical SMILES

CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl- typically involves multiple steps. One common method includes the reaction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one with appropriate reagents to introduce the propyl and trifluoroacetamide groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways . The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nortriptyline (Base Compound)

  • Structure : 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine.
  • Molecular Weight : 263.38 g/mol (base), 299.84 g/mol (HCl salt) .
  • Key Features: Contains a tertiary methylamine group on the propyl side chain. Functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) with moderate anticholinergic activity . Freely soluble in water as the hydrochloride salt due to protonation of the amine group .

Amitriptyline (Structural Analog)

  • Structure : 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine hydrochloride.
  • Molecular Weight : 313.86 g/mol (HCl salt) .
  • Key Features: Differs from nortriptyline by having a dimethylamine group instead of methylamine. Higher anticholinergic activity compared to nortriptyline, contributing to its side effect profile . Used for depression, anxiety, and chronic pain syndromes .

ADCI (5-Aminocarbonyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine)

  • Structure : A tricyclic compound with an imine moiety replacing the propylamine chain.
  • Molecular Weight : 265.31 g/mol .
  • Key Features: Acts as a low-affinity NMDA receptor antagonist with anticonvulsant properties. Demonstrates use-dependent channel blockade, unlike TCAs, which primarily target monoamine reuptake .

Comparative Data Table

Parameter Acetamide Derivative Nortriptyline Amitriptyline ADCI
Molecular Formula C₂₁H₂₀F₃NO C₁₉H₂₁N·HCl C₂₀H₂₃N·HCl C₁₆H₁₅N₃O
Molecular Weight 359.38 g/mol 299.84 g/mol (HCl) 313.86 g/mol (HCl) 265.31 g/mol
Key Substituent Trifluoroacetyl Methylamine Dimethylamine Aminocarbonyl imine
Therapeutic Use Research compound Depression, neuropathic pain Depression, anxiety Anticonvulsant, NMDA antagonist
Solubility Likely lipophilic Freely soluble (HCl salt) Freely soluble (HCl salt) Not reported
Receptor Target Unknown (potential SNRI) SNRI SNRI, anticholinergic NMDA receptor

Research Findings and Pharmacological Implications

  • Synthesis: The acetamide derivative is synthesized via acetylation of nortriptyline using trifluoroacetic anhydride or similar reagents, a method analogous to other TCA modifications .
  • Analytical Methods : HPLC and mass spectrometry (MS) are suitable for quantification, with the trifluoromethyl group improving MS detection sensitivity .
  • Pharmacology: While nortriptyline and amitriptyline inhibit monoamine reuptake, the acetamide derivative’s pharmacological profile remains uncharacterized.

Q & A

Basic: What are the established synthetic routes for this compound, and what critical reaction conditions ensure high yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the dibenzocyclohepten core. Key steps include:

  • Cyclization : Using reagents like POCl₃ or PCl₃ in DMF to form the tricyclic structure via Friedel-Crafts alkylation .
  • Propylidene linkage : Introduction of the propylidene group via Wittig or Horner-Wadsworth-Emmons reactions, optimized at 60–80°C under inert atmosphere .
  • Trifluoroacetamide functionalization : Reaction of the intermediate amine with trifluoroacetic anhydride in dichloromethane, with triethylamine as a base to control pH and prevent side reactions .
    Critical Conditions : Strict temperature control (±2°C) during cyclization and anhydrous conditions for trifluoroacetylation are essential to achieve yields >75% .

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify the dibenzocyclohepten protons (δ 6.8–7.4 ppm) and trifluoroacetamide carbonyl (δ 168–170 ppm). DEPT-135 confirms quaternary carbons .
  • X-ray Crystallography : Resolves the stereochemistry of the cycloheptenylidene moiety, with R-factors <0.05 ensuring accuracy .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS detect [M+H]⁺ ions (m/z ~450–460) and confirm purity (>98%) .

Advanced: How can researchers investigate the compound’s mechanism of action given its structural similarity to tricyclic antidepressants?

Methodological Answer:

  • Radioligand Binding Assays : Screen for affinity against serotonin (SERT) and norepinephrine (NET) transporters using [³H]imipramine as a competitor. IC₅₀ values <100 nM suggest potent reuptake inhibition .
  • Electrophysiology : Patch-clamp studies on HEK293 cells expressing SERT/NET quantify ion flux changes post-treatment, correlating with antidepressant activity .
  • Molecular Dynamics Simulations : Model interactions between the compound’s cycloheptenylidene group and transmembrane domains of transporters (e.g., SERT PDB: 5I6X) to predict binding modes .

Advanced: How to address contradictions in reported pharmacokinetic data (e.g., bioavailability variability)?

Methodological Answer:

  • In Vitro-In Vivo Correlation (IVIVC) : Use Caco-2 cell monolayers to measure permeability (Papp >1×10⁻⁶ cm/s indicates high absorption) and compare with rodent AUC data .
  • Metabolite Profiling : LC-QTOF-MS identifies cytochrome P450-derived metabolites (e.g., hydroxylated derivatives) that may explain inter-study variability .
  • Population Pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to datasets, accounting for covariates like age or CYP2D6 polymorphism .

Advanced: What strategies improve the compound’s bioavailability given the lipophilic trifluoromethyl group?

Methodological Answer:

  • Salt Formation : React with HCl or maleic acid to enhance water solubility. Aqueous solubility increases from <0.1 mg/mL (free base) to >5 mg/mL (HCl salt) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter via emulsion-solvent evaporation) to improve lymphatic uptake .
  • Prodrug Design : Synthesize a phosphate ester prodrug (e.g., replacing trifluoroacetamide with a phosphonate group), cleaved by alkaline phosphatase in vivo .

Advanced: How to resolve discrepancies in reported receptor selectivity profiles?

Methodological Answer:

  • Selectivity Panels : Screen against 50+ GPCRs and ion channels (Eurofins CEREP panel) to identify off-target effects. Normalize data to Z-scores to minimize assay variability .
  • Kinetic Binding Studies : Use surface plasmon resonance (SPR) to measure kon/koff rates for primary vs. off-target receptors (e.g., histamine H₁). Slow dissociation (koff <0.01 s⁻¹) indicates high specificity .
  • Cryo-EM Structures : Resolve ligand-receptor complexes at 3–4 Å resolution to identify critical binding residues (e.g., hydrophobic pockets accommodating the trifluoromethyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.